molecular formula C40H35N3O4 B1493425 N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine CAS No. 1630723-98-6

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

Cat. No.: B1493425
CAS No.: 1630723-98-6
M. Wt: 621.7 g/mol
InChI Key: RPIHBLGJOPSTMS-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a useful research compound. Its molecular formula is C40H35N3O4 and its molecular weight is 621.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine plays a significant role in biochemical reactions, particularly in the context of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the brightness of OLED devices by increasing the mobility and performance of hole transport materials . The interactions between N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine and these biomolecules are primarily based on its ability to stabilize and improve the efficiency of electronic devices.

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and enzyme activity, which are essential for the compound’s role in enhancing the performance of electronic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness over time . Understanding these temporal effects is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for its applications .

Transport and Distribution

The transport and distribution of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are vital for optimizing its use in electronic devices and biomedical research .

Subcellular Localization

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its applications .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O4/c1-44-33-15-5-27(6-16-33)42(28-7-17-34(45-2)18-8-28)31-13-23-39-37(25-31)38-26-32(14-24-40(38)41-39)43(29-9-19-35(46-3)20-10-29)30-11-21-36(47-4)22-12-30/h5-26,41H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIHBLGJOPSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.